molecular formula C22H21FN4O4 B2785239 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1904221-29-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号: B2785239
CAS番号: 1904221-29-9
分子量: 424.432
InChIキー: HZVDPINXZVXDEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in medicinal and synthetic chemistry. This compound features a combination of fluoro, oxo, oxazepin, and quinazolin structures, which contribute to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves a multi-step process:

  • Formation of the oxazepin intermediate: : This begins with the cyclization of a 2-amino phenol derivative with a fluoro substituted ketoester. The reaction proceeds under acidic or basic conditions with appropriate solvents like acetic acid or methanol.

  • Quinazolin intermediate synthesis: : The quinazolin ring system is synthesized from 2-aminobenzamide and a suitable aldehyde or ketone under heating conditions to form the 4-oxoquinazolin structure.

  • Linking the intermediates: : The final step involves coupling the two intermediates using reagents such as coupling agents like EDCI/HOBt or DCC, resulting in the formation of this compound.

Industrial Production Methods

Industrial production may employ similar synthetic routes but optimized for large-scale production. This includes:

  • Using continuous flow reactors for stepwise reactions.

  • Employing scalable purification methods such as crystallization or chromatography.

化学反応の分析

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions affecting its fluoro and oxo groups.

  • Substitution Reactions: : The presence of halogens allows for nucleophilic and electrophilic substitution reactions.

  • Hydrolysis: : The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown into corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Hydrolysis conditions: : Acidic (HCl) or basic (NaOH).

Major Products Formed

  • From oxidation: Fluorinated benzo[f][1,4]oxazepin-3-one derivatives.

  • From reduction: Hydroxy compounds.

  • From hydrolysis: Carboxylic acids and amines.

科学的研究の応用

This compound has promising applications in several fields:

  • Chemistry: : As an intermediate for the synthesis of more complex molecules.

  • Biology: : Potential for modifying biological pathways due to its structural components.

  • Medicine: : Possible therapeutic applications, including anticancer and antimicrobial activities.

  • Industry: : Use in the development of new materials or as a precursor for industrial catalysts.

作用機序

Molecular Targets and Pathways

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may interact with various cellular targets, including enzymes and receptors, affecting signaling pathways and gene expression. The specific fluoro and oxo groups enhance binding affinity and selectivity towards certain biological targets.

類似化合物との比較

Unique Features

This compound's combination of oxazepin and quinazolin structures with fluoro substitutions makes it unique. These components confer distinct physicochemical and biological properties.

List of Similar Compounds

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (lacks fluorine).

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (chlorine instead of fluorine).

By comparing these compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its specific chemical configuration and potential enhanced biological activity.

特性

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVDPINXZVXDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。